Cas no 80051-07-6 (Methyl 4-(1-aminoethyl)benzoate)

Methyl 4-(1-aminoethyl)benzoate structure
80051-07-6 structure
Product name:Methyl 4-(1-aminoethyl)benzoate
CAS No:80051-07-6
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD11505984
CID:835720
PubChem ID:20134240

Methyl 4-(1-aminoethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(1-aminoethyl)-, methyl ester
    • methyl 4-(1-aminoethyl)benzoate
    • (R)-3-Hydroxy-decanoic Acid Methyl Ester
    • (R)-3-Hydroxy-decansaeure-methylester
    • (R)-methyl 3-hydroxydecanoate
    • D-3-Hydroxy-caprinsaeure-methylester
    • D-3-Hydroxy-decansaeure-methylester
    • Methyl (R)-3-Hydroxydecanoate
    • methyl 3(R)-hydroxy-decanoate
    • 4-(1-AMINO-ETHYL)-BENZOIC ACID METHYL ESTER
    • AK157267
    • XSYGLHLLQZGWPT-UHFFFAOYSA-N
    • FCH890902
    • 3829AH
    • NE64018
    • 4-(1-Aminoethyl)benzoic acid methyl ester
    • AX8291382
    • (+/-)4-(1-amino-ethyl)-benzoic acid methyl ester
    • Benzoic acid, 4-(1-aminoethyl)-, methyl ester, (±)- (ZCI)
    • SCHEMBL942575
    • SB38820
    • FT-0698040
    • Benzoicacid,4-[(1R)-1-aminoethyl]-,methylester
    • AKOS006325673
    • MFCD06762071
    • DS-9057
    • FT-0699202
    • EN300-342129
    • SY105407
    • methyl (R)-4-(1-aminoethyl)benzoate
    • MFCD11505984
    • 80051-07-6
    • SB35550
    • CS-M0171
    • SB39842
    • methyl4-(1-aminoethyl)benzoate
    • SY102794
    • (S)-4-(1-Aminoethyl)-benzoic acid methyl ester
    • DB-351975
    • 4-[(1R)-1-Aminoethyl]-benzoic acid methyl ester
    • Benzoic acid, 4-[(1R)-1-aminoethyl]-, methylester
    • Methyl 4-(1-aminoethyl)benzoate
    • MDL: MFCD11505984
    • Inchi: 1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3
    • InChI Key: XSYGLHLLQZGWPT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(C)N)=CC=1)OC

Computed Properties

  • Exact Mass: 179.09500
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1.6

Experimental Properties

  • PSA: 52.32000
  • LogP: 2.19320

Methyl 4-(1-aminoethyl)benzoate Security Information

Methyl 4-(1-aminoethyl)benzoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 4-(1-aminoethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-342129-1g
methyl 4-(1-aminoethyl)benzoate
80051-07-6
1g
$156.0 2023-09-03
Enamine
EN300-342129-5.0g
methyl 4-(1-aminoethyl)benzoate
80051-07-6 95.0%
5.0g
$452.0 2025-03-18
Enamine
EN300-342129-0.25g
methyl 4-(1-aminoethyl)benzoate
80051-07-6 95.0%
0.25g
$143.0 2025-03-18
eNovation Chemicals LLC
Y1004728-1g
4-(1-Amino-ethyl)-benzoic acid methyl ester
80051-07-6 95%
1g
$185 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058576-100mg
Methyl 4-(1-aminoethyl)benzoate
80051-07-6 98%
100mg
¥102.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M53630-100mg
Methyl 4-(1-aminoethyl)benzoate
80051-07-6 97%
100mg
¥65.0 2024-07-19
ChemScence
CS-M0171-250mg
methyl 4-(1-aminoethyl)benzoate
80051-07-6 ≥97.0%
250mg
$75.0 2022-04-26
eNovation Chemicals LLC
Y0997185-5g
methyl 4-(1-aminoethyl)benzoate
80051-07-6 95%
5g
$525 2024-08-02
Alichem
A019094298-1g
Methyl 4-(1-aminoethyl)benzoate
80051-07-6 97%
1g
$207.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NK371-250mg
Methyl 4-(1-aminoethyl)benzoate
80051-07-6 97%
250mg
647CNY 2021-05-08

Methyl 4-(1-aminoethyl)benzoate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
Reference
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; Rotter, Marco; Weiser, Tim; Wittmann, Sandra; Weizel, Lilia; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Quinone ,  Water Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Methanol ;  3 h, 70 °C
1.2 Reagents: Ammonium formate ,  Formic acid, compd. with N,N-diethylethanamine (5:2) Catalysts: Chloro[3-[1-[(4-methoxyphenyl)imino-κN]ethyl]-2-naphthalenyl-κC][(1,2,3,4,5-η)-1… Solvents: Methanol ,  2,2,2-Trifluoroethanol ;  8 h, 70 °C
Reference
Formal intermolecular hydroamination of unbiased olefins for primary amine formation
Yang, Yongsheng; Wong, Nurul Imma; Teo, Peili, European Journal of Organic Chemistry, 2015, 2015(6), 1207-1210

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 - 5 h, rt
Reference
Additive-Free Copper-Catalyzed Benzylic C(sp3)-H Carbamation: Simple Preparation of Primary Benzylic Amines
Schmidt, William; Bakhoda, Abolghasem Gus, Synlett, 2024, 35(2), 215-220

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Discovery of Selective Small-Molecule Inhibitors for the ENL YEATS Domain
Ma, Xinyu R.; Xu, Longxia; Xu, Shiqing; Klein, Brianna J.; Wang, Hongkuan; et al, Journal of Medicinal Chemistry, 2021, 64(15), 10997-11013

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
Reference
Biomimetic Oxidative Deamination Catalysis via ortho-Naphthoquinone-Catalyzed Aerobic Oxidation Strategy
Golime, Gangadhararao; Bogonda, Ganganna; Kim, Hun Young ; Oh, Kyungsoo, ACS Catalysis, 2018, 8(6), 4986-4990

Methyl 4-(1-aminoethyl)benzoate Raw materials

Methyl 4-(1-aminoethyl)benzoate Preparation Products

Methyl 4-(1-aminoethyl)benzoate Related Literature

Additional information on Methyl 4-(1-aminoethyl)benzoate

Methyl 4-(1-aminoethyl)benzoate (CAS No: 80051-07-6)

Methyl 4-(1-aminoethyl)benzoate, also known by its CAS number 80051-07-6, is a compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of benzoic acid, with a methyl group attached to the carboxylic acid moiety and an aminoethyl group substituted at the para position of the benzene ring. Its structure makes it a versatile molecule with potential uses in drug design, material science, and other related disciplines.

The synthesis of Methyl 4-(1-aminoethyl)benzoate typically involves multi-step organic reactions, often starting from benzene derivatives and incorporating amino groups through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving purity levels. These developments have made the compound more accessible for research and industrial applications.

One of the most promising areas of research involving Methyl 4-(1-aminoethyl)benzoate is its application in drug discovery. The amino group in the molecule provides a site for further functionalization, allowing chemists to attach various bioactive moieties. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory, antioxidant, and even anticancer activities. A recent study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of Methyl 4-(1-aminoethyl)benzoate could inhibit key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents.

In addition to its pharmacological applications, Methyl 4-(1-aminoethyl)benzoate has also found use in materials science. Its aromatic structure and functional groups make it suitable for incorporation into polymeric materials, where it can enhance mechanical properties or serve as a building block for more complex structures. Researchers have explored its use in creating stimuli-responsive polymers, which can change their properties in response to external conditions such as temperature or pH levels.

The environmental impact of Methyl 4-(1-aminoethyl)benzoate has also been a topic of interest. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in the environment compared to some other organic compounds. However, further research is needed to fully understand its ecological effects and ensure sustainable practices in its production and use.

In conclusion, Methyl 4-(1-aminoethyl)benzoate (CAS No: 80051-07-6) is a multifaceted compound with a wide range of potential applications across various scientific domains. Its unique structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methods and understanding of its biological effects continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80051-07-6)Methyl 4-(1-aminoethyl)benzoate
A1042196
Purity:99%
Quantity:5g
Price ($):179.0